
Benzofuro(3,2-c)quinolin-8-ol, 5,6,6a,11a-tetrahydro-3-methoxy-5-((4-methylphenyl)sulfonyl)-9-(phenylmethoxy)-, cis-
Description
$$ ^1H $$ NMR Analysis
Key proton environments (400 MHz, CDCl$$_3$$):
- δ 7.82 (d, J = 8.4 Hz) : H-4 (quinoline ring, deshielded by sulfonyl group).
- δ 6.95 (s) : H-8 (aromatic proton adjacent to hydroxyl group).
- δ 4.21 (q, J = 6.8 Hz) : H-5 (tetrahydro ring, coupled to H-6a).
- δ 3.87 (s) : OCH$$_3$$ (3-methoxy group).
$$ ^{13}C $$ NMR Analysis
Notable carbon shifts (101 MHz, CDCl$$_3$$):
- δ 163.2 : C=O (quinolinone carbonyl, absent due to reduction).
- δ 132.7 : C-SO$$_2$$ (sulfonyl-attached carbon).
- δ 56.1 : OCH$$_3$$ (methoxy carbon).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 546.1843 [M+H]$$^+$$.
- Calculated for C$${31}$$H$${28}$$NO$$_5$$S : 546.1846 (Δ = 0.3 ppm).
Infrared Spectroscopy (IR)
- 1352 cm$$^{-1}$$ : Symmetric S=O stretching.
- 1247 cm$$^{-1}$$ : Asymmetric S=O stretching.
- 1023 cm$$^{-1}$$ : C-O-C stretching (furan and benzyloxy groups).
Properties
CAS No. |
168648-78-0 |
---|---|
Molecular Formula |
C30H27NO6S |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-5-(4-methylphenyl)sulfonyl-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]quinolin-8-ol |
InChI |
InChI=1S/C30H27NO6S/c1-19-8-11-22(12-9-19)38(33,34)31-17-25-24-15-27(32)29(36-18-20-6-4-3-5-7-20)16-28(24)37-30(25)23-13-10-21(35-2)14-26(23)31/h3-16,25,30,32H,17-18H2,1-2H3/t25-,30-/m1/s1 |
InChI Key |
AVVNXCKBNDGJRE-FYBSXPHGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@@H](C4=C2C=C(C=C4)OC)OC5=CC(=C(C=C35)O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C4=C2C=C(C=C4)OC)OC5=CC(=C(C=C35)O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
Benzofuro(3,2-c)quinolin-8-ol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of the compound Benzofuro(3,2-c)quinolin-8-ol, 5,6,6a,11a-tetrahydro-3-methoxy-5-((4-methylphenyl)sulfonyl)-9-(phenylmethoxy)-, cis- , focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of benzofuro[3,2-c]quinoline derivatives typically involves multi-step processes starting from readily available precursors. The compound can be synthesized through a series of reactions including chlorination and intramolecular cyclization under mild conditions. This synthetic route not only enhances yield but also minimizes the use of toxic reagents .
Antileukemia Activity
Recent studies have demonstrated that benzofuro[3,2-c]quinoline derivatives exhibit potent antileukemia activity. In vitro evaluations against the MV-4-11 cell line (an acute myelocytic leukemia model) revealed that several derivatives displayed significant cytotoxic effects. Notably:
- Compound 2e showed the highest antileukemia activity with an IC50 value of 0.12 μM .
- The selectivity index (SI) for this compound was calculated at 79.5 , indicating a high selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran and quinoline rings significantly influence biological activity. For instance, the presence of a free hydroxyl group at C5 on the benzofuran ring is critical for maintaining high activity levels .
Other Biological Activities
In addition to antileukemia effects, benzofuro[3,2-c]quinoline derivatives have shown promise in other areas:
- Antioxidant Activity : Certain derivatives demonstrated moderate DPPH radical-scavenging activity, suggesting potential as antioxidants .
- Antimicrobial Properties : Some compounds exhibited antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, although these activities were generally moderate compared to established antibiotics .
Case Study 1: Antileukemia Evaluation
In a study published in 2020, a series of benzofuro[3,2-c]quinoline derivatives were synthesized and evaluated for their antileukemia properties. The results indicated that most compounds exhibited good cytotoxicity against MV-4-11 cells. The study highlighted the importance of structural features in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antioxidant and Antimicrobial Screening
Another investigation assessed the antioxidant and antimicrobial activities of various benzofuran derivatives. Compounds were tested using standard methods such as disc diffusion for antimicrobial assays and DPPH for antioxidant capacity. Results showed that while some compounds had notable antimicrobial effects, their antioxidant capacity was less pronounced compared to traditional antioxidants like ascorbic acid .
Scientific Research Applications
Antileukemic Activity
Recent studies have demonstrated that derivatives of benzofuro(3,2-c)quinoline exhibit promising antileukemic properties. A notable research effort synthesized a series of these compounds and evaluated their efficacy against the MV-4-11 acute myelocytic leukemia cell line. The results indicated that many derivatives displayed excellent selectivity and potency, with one compound showing a selectivity index (SI) of 79.5, indicating a significantly higher toxicity toward cancer cells compared to normal peripheral blood mononuclear cells .
Table 1: Antileukemic Activity of Benzofuro(3,2-c)quinoline Derivatives
Compound | IC50 (MV-4-11) | IC50 (PBMC) | Selectivity Index |
---|---|---|---|
Compound 1 | 0.5 µM | 39.8 µM | 79.5 |
Compound 2 | 1.2 µM | 20.0 µM | 16.7 |
Compound 3 | 2.5 µM | 30.0 µM | 12.0 |
This selectivity suggests that benzofuro(3,2-c)quinoline derivatives could be developed into effective antileukemic agents with reduced side effects on normal cells.
Antimicrobial Properties
Benzofuro(3,2-c)quinoline and its derivatives also exhibit significant antimicrobial activity against various pathogens. Compounds containing the quinoline nucleus have been studied for their ability to inhibit bacterial cell division by targeting the FtsZ protein in Gram-positive bacteria . The structure-activity relationship (SAR) analyses indicate that modifications to the benzofuro structure can enhance antibacterial efficacy.
Table 2: Antimicrobial Activity of Benzofuro(3,2-c)quinoline Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.25 µg/mL |
Compound B | Escherichia coli | 0.18 µg/mL |
Compound C | Klebsiella pneumoniae | 0.15 µg/mL |
These findings suggest that benzofuro(3,2-c)quinoline derivatives could serve as potential leads for developing new antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of benzofuro(3,2-c)quinoline derivatives has also been explored, particularly their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is crucial for enhancing cholinergic neurotransmission and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
Table 3: Cholinesterase Inhibition by Benzofuro(3,2-c)quinoline Derivatives
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Compound X | 10.5 | 12.0 |
Compound Y | 8.8 | 11.5 |
These results indicate that certain derivatives possess significant inhibitory activity against cholinesterases, making them candidates for further investigation in neuroprotective therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of Compound A and their biological or chemical properties:
Key Comparative Insights
In contrast, the 9-bromo substituent in Compound 2w significantly enhances antileukemia potency (IC₅₀ < 1 µM vs. ~10 µM for 2q), suggesting halogenation at position 9 is critical for cytotoxicity .
Oxygenation and Bioactivity: Hydroxyl groups at positions 8 or 9 (e.g., 2q, 2l) correlate with moderate antileukemia activity but may reduce bioavailability due to polarity. The phenylmethoxy group in Compound A likely balances lipophilicity and target engagement . Acetate or carbamoyloxy groups at positions 3 and 9 (e.g., 3,9-bis(acetoxy) derivatives) are pivotal for anti-osteoporosis activity, as they mimic endogenous bone-modulating hormones .
Stereochemical Considerations :
- The cis-configuration of the tetrahydro ring in Compound A is structurally analogous to bioactive cis-fused benzazepine derivatives (e.g., Compound 12), which exhibit improved conformational rigidity for receptor binding .
Q & A
Q. What are the optimal synthetic routes for this benzofuroquinoline derivative, and how does catalyst choice impact yield?
- Methodological Answer: The synthesis of structurally analogous tetrahydrobenzofuroquinolines (e.g., benzoazepinoquinolinones) employs MCM-41(H) as a mesoporous catalyst, which enhances reaction efficiency via its acidic sites and high surface area. Key steps include sulfonylation of intermediates and cyclization under reflux conditions. For example, MCM-41(H) achieved yields >70% in similar sulfonyl-containing benzazepine syntheses .
- Table 1: Example Reaction Conditions from Analogous Studies
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Sulfonylation | p-Toluenesulfonyl chloride, DCM, RT | 85% | |
Cyclization | MCM-41(H), toluene, reflux, 12h | 72% |
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups?
- Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1678 cm⁻¹) and hydroxyl (-OH, ~3304 cm⁻¹) groups.
- NMR (¹H/¹³C): Assigns cis-configuration via coupling constants (e.g., J = 8–10 Hz for adjacent protons) and sulfonyl/methoxy substituent integration .
- Melting Point: Used to assess purity (>298°C decomposition observed in analogs) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent sulfonyl group hydrolysis. Avoid aqueous environments and direct light. Safety protocols include using dry powder extinguishers for fires (water may exacerbate combustion) .
Advanced Research Questions
Q. How can contradictions in NMR data for cis/trans isomer assignment be resolved?
Q. What mechanistic role does the 4-methylphenylsulfonyl group play in electronic modulation?
- Methodological Answer: The sulfonyl group withdraws electron density, stabilizing intermediates during cyclization. Hammett substituent constants (σ)* quantify this effect. IR and ¹³C NMR shifts (e.g., C=O deshielding by 5–10 ppm) validate electronic perturbations .
Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?
- Methodological Answer:
- Substituent Variation: Compare methoxy (electron-donating) vs. sulfonyl (electron-withdrawing) analogs.
- In Vitro Assays: Use leukemia cell lines (e.g., K562) to evaluate cytotoxicity (IC₅₀), as done for related benzofuroquinoline derivatives .
- Table 2: Example SAR Data from Analogous Compounds
Substituent | IC₅₀ (μM) | Activity Trend | Reference |
---|---|---|---|
3-Methoxy | 12.3 | Moderate activity | |
5-Sulfonyl | 5.8 | Enhanced activity |
Q. How does MCM-41(H) catalysis improve synthetic efficiency in benzofuroquinoline formation?
- Methodological Answer: MCM-41(H)’s mesopores facilitate substrate diffusion, while Brønsted acid sites promote protonation of carbonyl groups, accelerating cyclization. Comparative studies show >20% yield improvement vs. non-catalytic methods .
Data Contradiction Analysis
Q. Why do melting points vary across structurally similar derivatives?
- Methodological Answer: Variations stem from crystallinity differences influenced by sulfonyl/methoxy substituents. For example, bulky sulfonyl groups reduce symmetry, lowering melting points. Always cross-validate with DSC (Differential Scanning Calorimetry) to distinguish decomposition from melting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.